2-[3-[(4-Morpholin-4-ylbenzoyl)amino]pyrazol-1-yl]acetic acid
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Overview
Description
2-[3-[(4-Morpholin-4-ylbenzoyl)amino]pyrazol-1-yl]acetic acid is a complex organic compound featuring a morpholine ring, a benzoyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(4-Morpholin-4-ylbenzoyl)amino]pyrazol-1-yl]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of 4-morpholin-4-ylbenzoic acid, which is then reacted with hydrazine to form the corresponding hydrazide. This intermediate is further reacted with ethyl acetoacetate to form the pyrazole ring. Finally, the acetic acid moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-[(4-Morpholin-4-ylbenzoyl)amino]pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-[3-[(4-Morpholin-4-ylbenzoyl)amino]pyrazol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the development of new materials, including polymers and coatings. Its ability to undergo various chemical transformations allows for the customization of material properties.
Mechanism of Action
The mechanism by which 2-[3-[(4-Morpholin-4-ylbenzoyl)amino]pyrazol-1-yl]acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-Morpholin-4-ylphenyl)pyrazol-1-yl]acetic acid
- 2-[3-(4-Piperidin-4-ylbenzoyl)amino]pyrazol-1-yl]acetic acid
Uniqueness
Compared to similar compounds, 2-[3-[(4-Morpholin-4-ylbenzoyl)amino]pyrazol-1-yl]acetic acid is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. Additionally, the specific arrangement of functional groups allows for unique interactions with biological targets, potentially leading to more effective therapeutic agents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[3-[(4-morpholin-4-ylbenzoyl)amino]pyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c21-15(22)11-20-6-5-14(18-20)17-16(23)12-1-3-13(4-2-12)19-7-9-24-10-8-19/h1-6H,7-11H2,(H,21,22)(H,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZXHSKETITLBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NC3=NN(C=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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